Fmoc-Trp-OPfp

Übersicht

Beschreibung

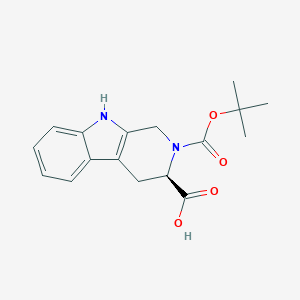

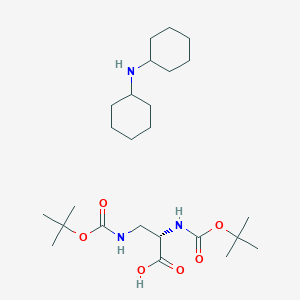

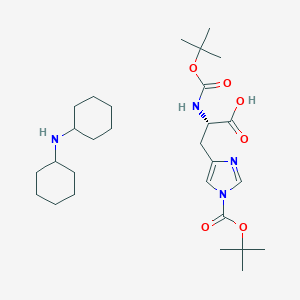

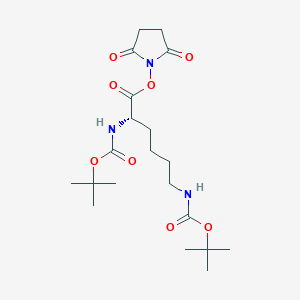

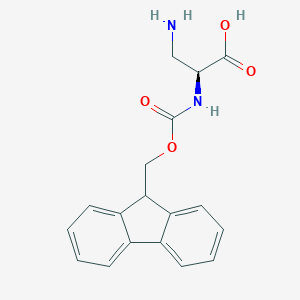

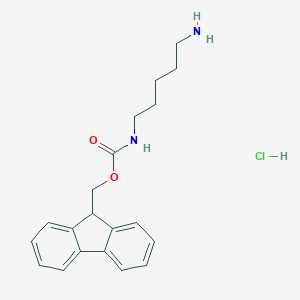

“Fmoc-Trp-OPfp” is a derivative of the amino acid tryptophan, used in peptide synthesis . It is also known as Fmoc-L-tryptophan pentafluorophenyl ester . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Synthesis Analysis

“Fmoc-Trp-OPfp” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method for the synthesis of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of activated amino acid . The Fmoc group is removed using piperidine before the acid cleavage of the peptidyl resin .

Molecular Structure Analysis

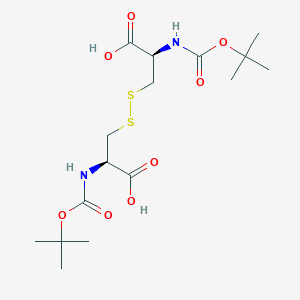

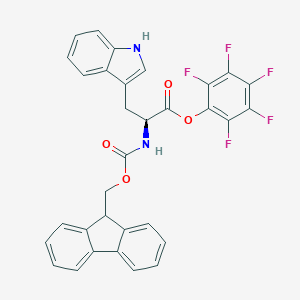

The molecular structure of “Fmoc-Trp-OPfp” is represented by the Hill formula C32H21F5N2O4 . Its molecular weight is 592.51 g/mol .

Chemical Reactions Analysis

In Fmoc SPPS, the peptide synthesis step is normally carried out by treating the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin, which can react with residues containing nucleophilic functional groups .

Physical And Chemical Properties Analysis

“Fmoc-Trp-OPfp” is a solid compound used in peptide synthesis . It has a molecular weight of 592.51 g/mol and its empirical formula is C32H21F5N2O4 .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Fmoc-Trp-OPfp has been used to generate nanoparticles that can deliver anti-cancer drugs . These nanoparticles are stable to various environmental perturbations like temperature, salts and show responsiveness to pH change .

Methods of Application

The nanoparticles were formed by the self-assembly of the amino acid derivative, N-alpha-(9-fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-l-tryptophan [Fmoc-Trp (Boc)-OH] . They were capable of loading and releasing different bioactive molecules .

Results or Outcomes

The nanoparticles demonstrated high cellular uptake and doxorubicin-loaded nanoparticles were found to be more efficient in killing glioma cells as compared to the drug alone .

2. Self-Supporting Hydrogels for Biomedical Applications

Summary of the Application

Fmoc-Trp-OPfp has been used in the synthesis of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are potential materials for tissue engineering .

Methods of Application

The hydrogels were synthesized by replacing the acetyl group at the N-terminus of a series of cationic hexapeptides with aromatic portions, such as the Fmoc protecting group .

Results or Outcomes

Among the synthesized hydrogels, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa) and fully supported cell adhesion, survival, and duplication .

3. Solid-Phase Peptide Synthesis

Summary of the Application

Fmoc-Trp-OPfp is used in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . This method is highly efficient and allows for the synthesis of long peptide chains .

Methods of Application

In SPPS, the peptide chain is assembled on a solid support, or resin . The Fmoc group serves as the N α -protecting group . The peptide chain is assembled by sequentially adding amino acids, with each addition followed by a deprotection step to remove the Fmoc group .

Results or Outcomes

The result of this process is a peptide chain with a specific sequence of amino acids . The efficiency of SPPS allows for the synthesis of long peptide chains, which can be used in various applications, from drug development to biological research .

4. Peptide-Based Hydrogels for Tissue Engineering

Summary of the Application

Fmoc-Trp-OPfp has been used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Methods of Application

The hydrogels were synthesized by replacing the acetyl group at the N-terminus of a series of cationic hexapeptides with aromatic portions, such as the Fmoc protecting group . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

Among the synthesized hydrogels, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa), and it fully supported cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .

Safety And Hazards

Zukünftige Richtungen

The use of “Fmoc-Trp-OPfp” and similar compounds in peptide synthesis is a well-established field with ongoing research. Future directions could involve the development of new protective groups and linkers, as well as the exploration of greener synthesis methods . Additionally, the self-assembly of Fmoc protected single amino acids has attracted interest due to their ease of synthesis and potential applications as functional materials .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451533 | |

| Record name | Fmoc-Trp-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Trp-OPfp | |

CAS RN |

86069-87-6 | |

| Record name | Fmoc-Trp-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.